An In-depth Technical Guide on the Core Mechanism of Action of ATH686 (Fosgonimeton)
An In-depth Technical Guide on the Core Mechanism of Action of ATH686 (Fosgonimeton)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATH686, now known as fosgonimeton (or ATH-1017), is an investigational small molecule therapeutic designed to address neurodegenerative diseases by targeting the Hepatocyte Growth Factor (HGF)/MET signaling pathway.[1][2] This pathway is crucial for neuronal health, survival, and function.[3][4] Fosgonimeton is a prodrug that, upon administration, is converted to its active metabolite, fosgo-AM (previously ATH-1001).[3][5] This technical guide will provide a comprehensive overview of the mechanism of action of fosgonimeton, detailing its molecular interactions, downstream signaling effects, and the experimental evidence supporting its therapeutic potential.
Core Mechanism: Positive Modulation of the HGF/MET System
The primary mechanism of action of fosgonimeton's active metabolite, fosgo-AM, is the positive modulation of the HGF/MET signaling system.[4][5] The MET receptor, a receptor tyrosine kinase, is activated by its ligand, HGF.[3] This activation is critical for a variety of cellular processes in the central nervous system, including neurogenesis, synaptogenesis, and protection against apoptotic insults.[4] In neurodegenerative conditions such as Alzheimer's disease, the expression of MET receptors in key brain regions like the hippocampus may be diminished.[1]
Fosgo-AM enhances the interaction between HGF and its receptor MET, leading to increased MET phosphorylation and the subsequent activation of downstream signaling cascades.[5][6] This positive modulation amplifies the natural neurotrophic and neuroprotective effects of the HGF/MET pathway.
Signaling Pathways and Downstream Effects
Activation of the HGF/MET system by fosgo-AM initiates a cascade of intracellular signaling events, primarily through the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) pathways.[6] These pathways are central to the neurotrophic and neuroprotective effects observed with fosgonimeton treatment.
PI3K/Akt Pathway
The PI3K/Akt signaling cascade is a major pro-survival pathway in neurons. Upon HGF-mediated MET activation, PI3K is recruited and activated, leading to the phosphorylation and activation of Akt. Activated Akt, in turn, phosphorylates a variety of downstream targets that promote cell survival, inhibit apoptosis, and support cellular growth and proliferation. Preclinical studies have demonstrated that fosgo-AM treatment leads to a significant increase in the phosphorylation of Akt in the presence of HGF.[5]
MAPK/ERK Pathway
The MAPK/ERK pathway plays a critical role in synaptic plasticity, learning, and memory. Similar to the PI3K/Akt pathway, MET activation leads to the stimulation of the Ras-Raf-MEK-ERK cascade. Phosphorylated ERK (pERK) translocates to the nucleus to regulate the expression of genes involved in neuronal function and survival. Treatment with fosgo-AM has been shown to significantly enhance the HGF-dependent phosphorylation of ERK.[5]
Neurotrophic and Neuroprotective Outcomes
The activation of these key signaling pathways by fosgonimeton results in a range of beneficial downstream effects:
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Enhanced Synaptogenesis and Neurite Outgrowth: In vitro studies using primary hippocampal neurons have shown that fosgo-AM promotes the formation of new synapses and the extension of neurites, crucial processes for neuronal connectivity and function.[5][7]
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Neuroprotection against Toxic Insults: Fosgo-AM has demonstrated a protective effect on neurons against a variety of neurotoxic stimuli, including excitotoxicity induced by glutamate, oxidative stress, and neuroinflammation.[3][5]
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Anti-inflammatory Effects: The HGF/MET pathway is known to have anti-inflammatory properties, and fosgonimeton may exert some of its therapeutic effects by modulating neuroinflammatory processes.[3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of fosgonimeton and its active metabolite, fosgo-AM.
Table 1: In Vitro Efficacy of Fosgo-AM
| Parameter | Cell Type | Treatment | Result | Reference |
| MET Phosphorylation | HEK293 cells | Fosgo-AM + HGF | Significant increase in pMET levels compared to HGF alone. | [5] |
| Akt Phosphorylation | HEK293 cells | Fosgo-AM + HGF (10 ng/mL) | Significant increase in pAkt levels compared to HGF alone (p < 0.001). | [5] |
| ERK Phosphorylation | HEK293 cells | Fosgo-AM + HGF (0.1 ng/mL) | Significant increase in pERK levels compared to HGF alone (p < 0.01). | [5] |
| Neurite Outgrowth | Primary rat hippocampal neurons | Fosgo-AM + HGF | Significant increase in neurite length and complexity. | [5] |
| Synaptogenesis | Primary rat hippocampal neurons | Fosgo-AM | Increased number of synaptic puncta. | [5][7] |
| Neuroprotection | Primary rat cortical neurons | Fosgo-AM + Neurotoxins | Increased neuronal survival against glutamate, MPP+, LPS, and H2O2. | [5] |
Table 2: In Vivo Efficacy of Fosgonimeton
| Animal Model | Cognitive Task | Treatment | Key Finding | Reference |
| Scopolamine-Induced Amnesia (Rat) | Morris Water Maze | Fosgo-AM | Rescued cognitive deficits induced by scopolamine. | [5][7] |
| LPS-Induced Neuroinflammation (Mouse) | T-Maze | Fosgonimeton | Confirmed procognitive effects. | [5][7] |
Experimental Protocols
MET Phosphorylation Assay
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Cell Line: Human Embryonic Kidney (HEK293) cells.
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Methodology: An Enzyme-Linked Immunosorbent Assay (ELISA) was used to detect phosphorylated MET (pMET).
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Procedure:
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HEK293 cells were cultured to approximately 90% confluency and then seeded in 6-well plates in serum-free media.
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Cells were treated with a low concentration of recombinant HGF with or without the experimental compounds (including fosgo-AM).
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Following treatment, cell lysates were prepared and analyzed for pMET levels using a specific ELISA kit.
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The results were quantified by measuring the absorbance at a specific wavelength.[5]
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Neurite Outgrowth and Synaptogenesis Assay
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Cell Type: Primary rat hippocampal neurons.
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Methodology: Immunocytochemistry and fluorescence microscopy.
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Procedure:
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Primary hippocampal neurons were cultured for several days.
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Neurons were treated with HGF with or without fosgo-AM.
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After the treatment period, cells were fixed and stained for neuronal markers (e.g., MAP2 for dendrites) and synaptic markers (e.g., synapsin I for presynaptic terminals and PSD-95 for postsynaptic densities).
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Images were captured using a high-content imaging system.
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Neurite length, branching, and the number and colocalization of synaptic puncta were quantified using image analysis software.[5]
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Scopolamine-Induced Amnesia Model
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Animal Model: Rats.
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Methodology: Behavioral testing using the Morris Water Maze.
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Procedure:
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Rats were trained to find a hidden platform in a circular pool of water.
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Cognitive impairment was induced by administering scopolamine, a muscarinic acetylcholine receptor antagonist.
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Animals were then treated with vehicle or fosgo-AM.
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The latency to find the hidden platform and the time spent in the target quadrant during a probe trial (with the platform removed) were measured to assess spatial learning and memory.[5]
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Visualizations
Signaling Pathway of Fosgonimeton
Caption: Signaling pathway of fosgonimeton's active metabolite, fosgo-AM.
Experimental Workflow for MET Phosphorylation Assay
Caption: Workflow for assessing MET phosphorylation.
Logical Relationship of Fosgonimeton's Mechanism of Action
Caption: Logical flow of fosgonimeton's mechanism.
Conclusion
ATH686 (fosgonimeton) represents a novel therapeutic approach for neurodegenerative diseases by positively modulating the HGF/MET signaling pathway. Its active metabolite, fosgo-AM, enhances the neurotrophic and neuroprotective effects of this pathway through the activation of downstream PI3K/Akt and MAPK signaling. The preclinical data robustly support its potential to promote synaptogenesis, protect neurons from toxic insults, and improve cognitive function in animal models of neurodegeneration. Further clinical investigation is ongoing to translate these promising preclinical findings into effective treatments for patients.
References
- 1. Fosgonimeton | ALZFORUM [alzforum.org]
- 2. athira.com [athira.com]
- 3. Fosgonimeton attenuates amyloid-beta toxicity in preclinical models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fosgonimeton, a Novel Positive Modulator of the HGF/MET System, Promotes Neurotrophic and Procognitive Effects in Models of Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
